molecular formula C6H5ClINO B591779 (6-Chloro-5-iodopyridin-3-yl)methanol CAS No. 1360938-13-1

(6-Chloro-5-iodopyridin-3-yl)methanol

Cat. No.: B591779
CAS No.: 1360938-13-1
M. Wt: 269.466
InChI Key: LGCSOXVYLVIJLZ-UHFFFAOYSA-N
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Description

(6-Chloro-5-iodopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5ClINO and a molecular weight of 269.47 g/mol . It is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, with a methanol group at the 3-position. This compound is typically found as a white to off-white powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-iodopyridin-3-yl)methanol can be achieved through various synthetic routesThe reaction conditions often include the use of halogenating agents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-iodopyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-5-iodopyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases involving pyridine derivatives.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-5-iodopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The methanol group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-5-bromopyridin-3-yl)methanol
  • (6-Chloro-5-fluoropyridin-3-yl)methanol
  • (6-Chloro-5-methylpyridin-3-yl)methanol

Uniqueness

(6-Chloro-5-iodopyridin-3-yl)methanol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its potential for use in radiolabeling and imaging studies .

Properties

IUPAC Name

(6-chloro-5-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCSOXVYLVIJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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